

# Application Notes and Protocols for Culturing DSM74-Resistant *Plasmodium falciparum* Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DSM74**

Cat. No.: **B1670969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro cultivation and selection of *Plasmodium falciparum* strains resistant to **DSM74**, a potent inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH). The protocols outlined below are synthesized from established methodologies in the field and are intended to guide researchers in generating and characterizing **DSM74**-resistant parasite lines for drug discovery and resistance mechanism studies.

## Introduction

The emergence of drug-resistant *Plasmodium falciparum* is a significant threat to global malaria control efforts. Understanding the mechanisms by which parasites develop resistance to novel antimalarial compounds is crucial for the development of robust and long-lasting therapies.

**DSM74** is a selective inhibitor of *P. falciparum* dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine biosynthesis pathway. In vitro selection of resistance to DHODH inhibitors has been shown to elicit point mutations in the pfdhodh gene.<sup>[1][2][3]</sup> These resistant strains are valuable tools for validating the mechanism of action of new compounds, identifying potential resistance markers, and developing strategies to overcome resistance.

## Data Presentation

**Table 1: In Vitro Susceptibility of *P. falciparum* Strains to DSM74**

| Parasite Line   | Relevant PfDHODH Mutation(s) | DSM74 IC <sub>50</sub> (nM) | Fold Resistance | Reference |
|-----------------|------------------------------|-----------------------------|-----------------|-----------|
| 3D7 (Wild-Type) | None                         | 80 - 150                    | -               | [1]       |
| Dd2 (Wild-Type) | None                         | 90 - 160                    | -               | [1]       |
| Mutant Line 1   | E182D                        | > 10,000                    | > 67            | [1]       |
| Mutant Line 2   | F188I                        | 2,500                       | ~17             | [1]       |
| Mutant Line 3   | F188L                        | 5,000                       | ~33             | [1]       |
| Mutant Line 4   | F227I                        | 8,000                       | ~53             | [1]       |
| Mutant Line 5   | I263F                        | 1,500                       | ~10             | [1]       |
| Mutant Line 6   | L531F                        | 490 - 600                   | ~3-4            | [2]       |
| Mutant Line 7   | C276F                        | > 10,000                    | > 67            | [3]       |
| Mutant Line 8   | C276Y                        | > 10,000                    | > 67            | [4]       |
| Mutant Line 9   | G181C                        | > 10,000                    | > 67            | [3]       |

Note: IC<sub>50</sub> values can vary between laboratories and assays. The data presented are approximations from the cited literature for comparative purposes.

## Experimental Protocols

### Protocol 1: Continuous In Vitro Culture of Asexual *P. falciparum* Erythrocytic Stages

This protocol describes the standard method for maintaining *P. falciparum* in continuous culture, a prerequisite for resistance selection experiments.

Materials:

- *P. falciparum* strain (e.g., 3D7 or Dd2)
- Human erythrocytes (O+), washed
- Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 28 mM NaHCO<sub>3</sub>, and 0.5% Albumax II (or 10% human serum).[1][5][6]
- Gas mixture: 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>[1]
- Sterile culture flasks (T25 or T75)
- Incubator at 37°C
- Giemsa stain for microscopy

#### Methodology:

- Initiation of Culture: Thaw a cryopreserved vial of *P. falciparum* and wash the parasites with RPMI-1640.
- Culture Setup: Prepare a suspension of infected erythrocytes in a culture flask at a 2-5% hematocrit in CCM. The initial parasitemia should be between 0.5-1%.
- Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.[1]
- Daily Maintenance:
  - Examine the culture daily by preparing a thin blood smear and staining with Giemsa to monitor parasitemia and parasite morphology.
  - Change the medium daily to replenish nutrients and remove metabolic waste. This involves gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
- Sub-culturing: When the parasitemia reaches 3-5%, dilute the culture with fresh, uninfected erythrocytes and CCM to maintain the parasitemia between 0.5-1%.[1] This is typically done every 2-4 days.

## Protocol 2: In Vitro Selection of DSM74-Resistant *P. falciparum*

This protocol details the process of inducing **DSM74** resistance in a drug-sensitive parasite population through continuous drug pressure.

### Materials:

- Actively growing, asynchronous culture of a drug-sensitive *P. falciparum* strain (e.g., 3D7 or Dd2) with a parasitemia of ~1-2%.
- **DSM74** stock solution (dissolved in DMSO).
- Complete Culture Medium (CCM).
- 96-well microplates or culture flasks.

### Methodology:

- Initial Drug Pressure:
  - Initiate the selection by exposing a large number of parasites (~ $1 \times 10^9$ ) to **DSM74** at a concentration equivalent to 3-5 times the  $IC_{50}$ .[\[7\]](#)
  - Alternatively, a starting pressure of 10 times the  $IC_{50}$  can be applied for 48 hours.[\[1\]](#)
- Drug Exposure and Recovery:
  - Maintain the drug pressure for 48-72 hours.
  - After the initial exposure, remove the drug-containing medium and replace it with fresh, drug-free CCM.
  - Monitor the culture for the reappearance of viable parasites by microscopy. This recovery period can take several days to weeks.[\[1\]](#)
- Stepwise Increase in Drug Concentration:

- Once the parasites have recovered and the parasitemia is stable, re-apply the drug pressure, potentially at a slightly higher concentration.
- Repeat the cycle of drug exposure and recovery, gradually increasing the concentration of **DSM74**.
- Selection of Resistant Population: Continue this process until a parasite population is selected that can consistently grow in the presence of a high concentration of **DSM74** (e.g.,  $>10x$  the initial  $IC_{50}$ ).
- Cloning of Resistant Parasites: Once a resistant population is established, it is crucial to obtain a clonal line by limiting dilution in a 96-well plate.[\[1\]](#) This ensures that the observed resistance phenotype is due to a single genetic background.

## Protocol 3: Determination of $IC_{50}$ using a SYBR Green I-based Assay

This protocol is used to quantify the level of resistance by determining the 50% inhibitory concentration ( $IC_{50}$ ) of **DSM74**.

### Materials:

- Synchronized ring-stage parasite cultures (wild-type and potentially resistant strains) at 0.5% parasitemia and 2% hematocrit.
- **DSM74** serial dilutions.
- 96-well black microplates.
- SYBR Green I lysis buffer.
- Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm).

### Methodology:

- Plate Preparation: Add serial dilutions of **DSM74** to the wells of a 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.

- Addition of Parasites: Add the synchronized parasite culture to each well.
- Incubation: Incubate the plate for 72 hours under standard culture conditions.
- Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature.
- Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
- Data Analysis: Subtract the background fluorescence of uninfected erythrocytes and normalize the data to the drug-free control. Calculate the  $IC_{50}$  values by fitting the dose-response data to a non-linear regression model.

## Visualization of Key Processes

[Click to download full resolution via product page](#)

Caption: Workflow for the selection and characterization of **DSM74**-resistant *P. falciparum*.



[Click to download full resolution via product page](#)

Caption: Mechanism of **DSM74** resistance in *P. falciparum*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Resistance Selections for *Plasmodium falciparum* Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in *Plasmodium falciparum* that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Culture and Drug Sensitivity Assay of *Plasmodium falciparum* with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Risks of *Plasmodium falciparum* Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Culturing DSM74-Resistant *Plasmodium falciparum* Strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670969#culturing-dsm74-resistant-p-falciparum-strains>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

